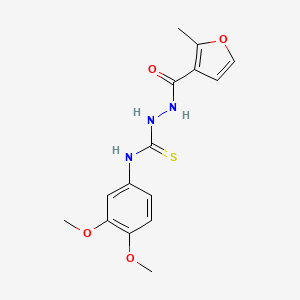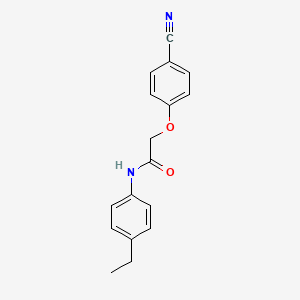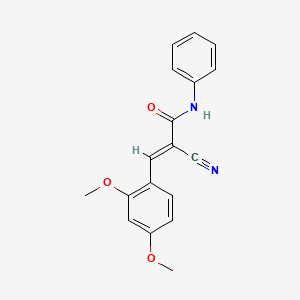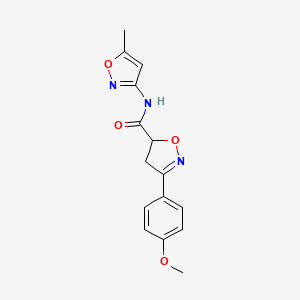![molecular formula C20H26N2O2 B5883864 2-{4-[4-(benzyloxy)benzyl]-1-piperazinyl}ethanol](/img/structure/B5883864.png)
2-{4-[4-(benzyloxy)benzyl]-1-piperazinyl}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[4-(benzyloxy)benzyl]-1-piperazinyl}ethanol, commonly known as BZPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BZPE is a piperazine derivative that is used as a building block in the synthesis of various compounds. In
Mecanismo De Acción
The mechanism of action of BZPE is not well understood. However, it is believed to act as a dopamine receptor antagonist, which may be responsible for its potential therapeutic effects in various diseases.
Biochemical and Physiological Effects
BZPE has been shown to have various biochemical and physiological effects. It has been found to exhibit anti-inflammatory properties, which make it a potential therapeutic agent for inflammatory diseases. BZPE has also been shown to have antipsychotic and antidepressant effects, making it a potential treatment for psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BZPE in lab experiments is its high yield and cost-effectiveness. BZPE is also relatively stable and easy to handle, making it a convenient compound to work with. However, the limitations of BZPE include its potential toxicity and lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the research and development of BZPE. One potential direction is the exploration of its potential therapeutic effects in various diseases, including inflammatory diseases and psychiatric disorders. Another potential direction is the development of novel materials using BZPE as a building block. Additionally, further research is needed to understand the mechanism of action of BZPE and its potential toxicity.
Métodos De Síntesis
The synthesis of BZPE involves a multi-step process that starts with the reaction of 4-(benzyloxy)benzaldehyde with piperazine. The reaction is carried out in the presence of a catalyst and solvent, and the resulting intermediate is then reduced to yield BZPE. The overall yield of BZPE synthesis is relatively high, making it a cost-effective and efficient method for producing this compound.
Aplicaciones Científicas De Investigación
BZPE has been used in various scientific research applications, including drug discovery, medicinal chemistry, and materials science. It is used as a building block in the synthesis of various compounds, including antipsychotic agents, antidepressants, and anti-inflammatory agents. BZPE is also used in the development of novel materials such as polymers and liquid crystals.
Propiedades
IUPAC Name |
2-[4-[(4-phenylmethoxyphenyl)methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c23-15-14-21-10-12-22(13-11-21)16-18-6-8-20(9-7-18)24-17-19-4-2-1-3-5-19/h1-9,23H,10-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBGEAQBGNPLRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(4-Phenylmethoxyphenyl)methyl]piperazin-1-yl]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5883821.png)

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5883833.png)
amino]ethanol](/img/structure/B5883840.png)
![1-ethyl-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5883854.png)

![2-{[(5-chloro-2-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B5883871.png)
